REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:12]=[CH:11][C:5]([C:6]([O:8]CC)=O)=[CH:4][CH:3]=1.[CH2:13]([NH2:16])[CH2:14][NH2:15]>>[ClH:1].[NH2:15][CH2:14][CH2:13][NH:16][C:6](=[O:8])[C:5]1[CH:4]=[CH:3][C:2]([Cl:1])=[CH:12][CH:11]=1 |f:2.3|
|
Name
|
|
Quantity
|
18.5 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C(=O)OCC)C=C1
|
Name
|
|
Quantity
|
24 g
|
Type
|
reactant
|
Smiles
|
C(CN)N
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
ADDITION
|
Details
|
the residue is treated with 200 ml of ethyl acetate
|
Type
|
FILTRATION
|
Details
|
The insoluble N,N'-ethylenebis(4-chlorobenzamide) (2.3 g), m.p. 266°-268°, is filtered off under suction
|
Type
|
WASH
|
Details
|
the filtrate is washed three times with 50 ml of water each time
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
ADDITION
|
Details
|
The residue is treated with 100 ml of 1N hydrochloric acid
|
Type
|
FILTRATION
|
Details
|
the insoluble N,N'-ethylenebis(4-chlorobenzamide) (1.0 g) is filtered off under suction
|
Type
|
CUSTOM
|
Details
|
the filtrate is evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
The residue is then evaporated twice with 100 ml of ethanol/benzene each time
|
Type
|
CUSTOM
|
Details
|
recrystallized from ethanol/ether
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.NCCNC(C1=CC=C(C=C1)Cl)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.7 g | |
YIELD: CALCULATEDPERCENTYIELD | 116.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:12]=[CH:11][C:5]([C:6]([O:8]CC)=O)=[CH:4][CH:3]=1.[CH2:13]([NH2:16])[CH2:14][NH2:15]>>[ClH:1].[NH2:15][CH2:14][CH2:13][NH:16][C:6](=[O:8])[C:5]1[CH:4]=[CH:3][C:2]([Cl:1])=[CH:12][CH:11]=1 |f:2.3|
|
Name
|
|
Quantity
|
18.5 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C(=O)OCC)C=C1
|
Name
|
|
Quantity
|
24 g
|
Type
|
reactant
|
Smiles
|
C(CN)N
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
ADDITION
|
Details
|
the residue is treated with 200 ml of ethyl acetate
|
Type
|
FILTRATION
|
Details
|
The insoluble N,N'-ethylenebis(4-chlorobenzamide) (2.3 g), m.p. 266°-268°, is filtered off under suction
|
Type
|
WASH
|
Details
|
the filtrate is washed three times with 50 ml of water each time
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
ADDITION
|
Details
|
The residue is treated with 100 ml of 1N hydrochloric acid
|
Type
|
FILTRATION
|
Details
|
the insoluble N,N'-ethylenebis(4-chlorobenzamide) (1.0 g) is filtered off under suction
|
Type
|
CUSTOM
|
Details
|
the filtrate is evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
The residue is then evaporated twice with 100 ml of ethanol/benzene each time
|
Type
|
CUSTOM
|
Details
|
recrystallized from ethanol/ether
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.NCCNC(C1=CC=C(C=C1)Cl)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.7 g | |
YIELD: CALCULATEDPERCENTYIELD | 116.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |